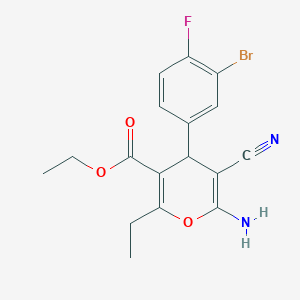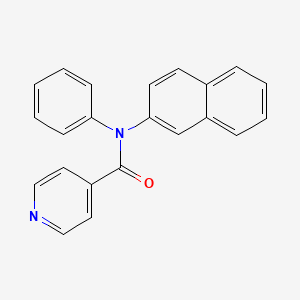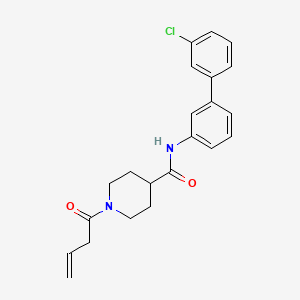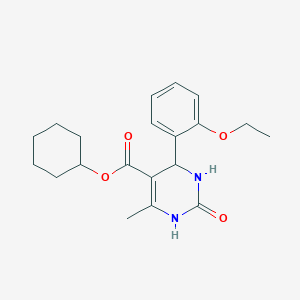
ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate, also known as BRD0705, is a novel small molecule that has garnered significant attention in recent years due to its potential therapeutic applications. This compound has been identified as a potent inhibitor of a specific protein target, which makes it a promising candidate for the development of new drugs to treat various diseases.
Mechanism of Action
Ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate works by inhibiting a specific protein target known as bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a key role in the regulation of gene expression. By inhibiting BRD4, ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate can prevent the expression of genes that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which can lead to the inhibition of tumor growth. Additionally, ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate has been shown to reduce inflammation in animal models of rheumatoid arthritis and psoriasis.
Advantages and Limitations for Lab Experiments
One of the main advantages of ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate is its potency as an inhibitor of BRD4. This makes it a valuable tool for studying the role of BRD4 in disease development and progression. However, one of the limitations of ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate is its specificity for BRD4. This means that it may not be effective against diseases that are not directly related to BRD4.
Future Directions
There are several future directions for the study of ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate. One area of research is the development of new drugs based on the structure of ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate. These drugs could be optimized to have improved potency and selectivity for specific disease targets. Additionally, further research is needed to determine the long-term safety and efficacy of ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate in humans. Finally, the role of BRD4 in various diseases needs to be further studied to identify new therapeutic targets for the development of novel drugs.
Synthesis Methods
The synthesis of ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate involves a multi-step process that begins with the reaction of ethyl cyanoacetate with 3-bromo-4-fluoroaniline in the presence of a base to yield ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate. The product is then purified by column chromatography to obtain the final compound. The synthesis method has been optimized to yield a high purity product with good yield.
Scientific Research Applications
Ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been identified as a potent inhibitor of a specific protein target, which makes it a promising candidate for the development of new drugs to treat various diseases. This compound has been shown to have anti-cancer properties, and it has been studied as a potential treatment for breast cancer, lung cancer, and leukemia. Additionally, ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate has been shown to be effective in treating inflammatory diseases such as rheumatoid arthritis and psoriasis.
properties
IUPAC Name |
ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrFN2O3/c1-3-13-15(17(22)23-4-2)14(10(8-20)16(21)24-13)9-5-6-12(19)11(18)7-9/h5-7,14H,3-4,21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLQYTORJDLISQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(C(=C(O1)N)C#N)C2=CC(=C(C=C2)F)Br)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-6-(1-piperidinyl)-2-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5143685.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-N-ethyl-2-methyl-2-propen-1-amine](/img/structure/B5143691.png)

![N~1~-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5143708.png)

![9-[3-(2-fluorophenoxy)propyl]-9H-carbazole](/img/structure/B5143719.png)

![[4-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)phenoxy]acetic acid](/img/structure/B5143745.png)

![N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5143753.png)
![{1,3-dimethyl-8-[(2-methylphenyl)amino]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetic acid](/img/structure/B5143757.png)

![N-{4-[(ethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide](/img/structure/B5143767.png)
![5-(1,3-benzodioxol-4-ylmethyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5143772.png)